![molecular formula C19H11FO2 B14352810 2-(4-Fluorophenyl)benzo[H]chromen-4-one CAS No. 98166-63-3](/img/structure/B14352810.png)
2-(4-Fluorophenyl)benzo[H]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanone derivatives are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a fluorophenyl group attached at the second position .
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)benzo[H]chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles in the presence of a catalyst such as calcium hydroxide . Another method includes the use of nitrophenylboronic acid as a green catalyst . Industrial production methods often focus on optimizing yield and reducing reaction time, catalyst utilization, and byproducts .
Analyse Chemischer Reaktionen
2-(4-Fluorophenyl)benzo[H]chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where reagents like halogens or nitrating agents are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)benzo[H]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)benzo[H]chromen-4-one can be compared with other similar compounds such as:
Chromanone: Lacks the fluorophenyl group but shares the chromanone scaffold.
Chromenone: Contains a double bond between C2 and C3, which is absent in chromanone derivatives.
Taxifolin: A natural compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its fluorophenyl group, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
98166-63-3 |
|---|---|
Molekularformel |
C19H11FO2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H |
InChI-Schlüssel |
JAMZATGDOYWHQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



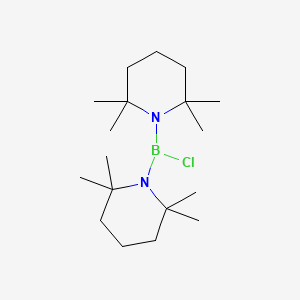
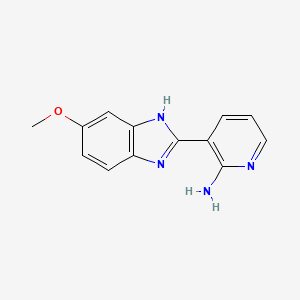
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

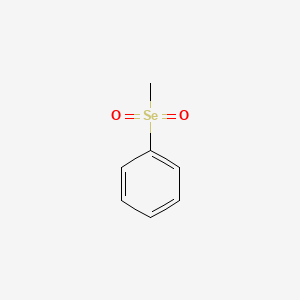
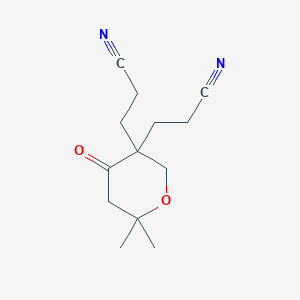
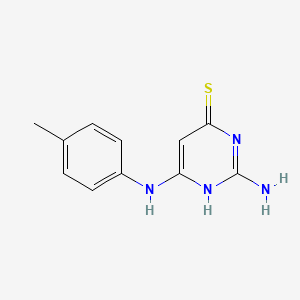
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
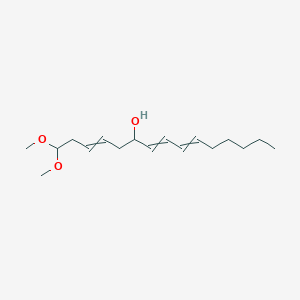
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)

